molecular formula C9H10F2N2O2 B8171975 2-(2,2-Difluoroethoxy)benzohydrazide

2-(2,2-Difluoroethoxy)benzohydrazide

Cat. No.: B8171975
M. Wt: 216.18 g/mol
InChI Key: KAMXLIPIFCNHBY-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)benzohydrazide is an organic compound that features a benzohydrazide moiety substituted with a difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)benzohydrazide typically involves the reaction of 2-(2,2-Difluoroethoxy)benzoic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxybenzoic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(2,2-Difluoroethoxy)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)benzohydrazide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethoxy)ethanol
  • 2-(2,2-Difluoroethoxy)ethan-1-ol
  • 2-(2,2-Difluoroethoxy)ethoxy-1,1,1-Trifluoroethane

Uniqueness

2-(2,2-Difluoroethoxy)benzohydrazide is unique due to the presence of both a benzohydrazide moiety and a difluoroethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c10-8(11)5-15-7-4-2-1-3-6(7)9(14)13-12/h1-4,8H,5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMXLIPIFCNHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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